3-(4-chlorophenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-chlorophenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole ring, a chlorophenyl group, and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
3-(4-chlorophenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and compounds with chlorophenyl or tetrahydropyran moieties. Examples include:
- 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
- N-(tetrahydro-2H-pyran-2-ylmethyl)ethanamine hydrochloride
- 1-(tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride .
Uniqueness
What sets 3-(4-chlorophenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C17H20ClN3O2 |
---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-methyl-N-(oxan-4-ylmethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H20ClN3O2/c1-21-16(17(22)19-11-12-6-8-23-9-7-12)10-15(20-21)13-2-4-14(18)5-3-13/h2-5,10,12H,6-9,11H2,1H3,(H,19,22) |
InChI Key |
ORNADXDTRVLKML-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)NCC3CCOCC3 |
Origin of Product |
United States |
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